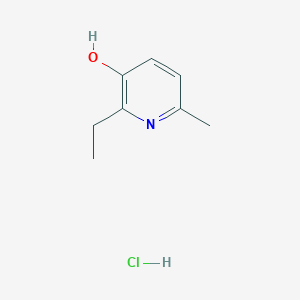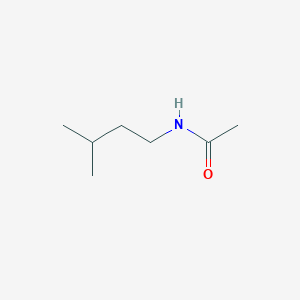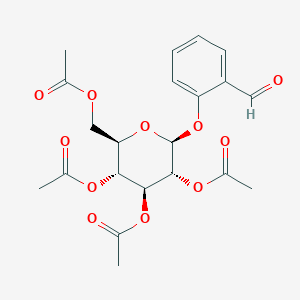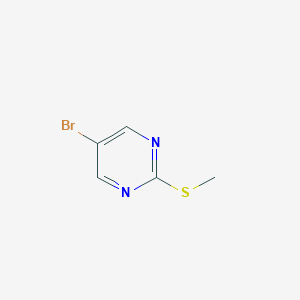
2,4-Dimethyl-6-nitrophenol
説明
Synthesis Analysis
- Synthesis of dimethyl-nitrophenol derivatives involves direct nitration. For example, 4,5-Dimethyl-2-nitrophenol was synthesized via direct nitration, achieving a yield of 30.3% at a specific mass ratio of dimethylphenol to nitric acid (Xi, 2008).
Molecular Structure Analysis
- The molecular structure of dimethyl-nitrophenol derivatives is characterized by X-ray diffraction methods. For instance, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined, showing that molecules exist in a zwitterionic form (Koll & Głowiak, 1985).
Chemical Reactions and Properties
- The chemical properties of dimethyl-nitrophenol compounds involve complex formations and hydrogen bonding. For example, the hydrogen-bonded adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine was studied, highlighting the short OHN intermolecular hydrogen bridges (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
Physical Properties Analysis
- The physical properties, such as solubility and crystal growth, are significant for understanding dimethyl-nitrophenol compounds. For example, the solubility and crystal growth of a molecular adduct of 4-(dimethylamino)benzaldehyde 4-nitrophenol were analyzed for opto-electronic applications (Karthick et al., 2019).
Chemical Properties Analysis
- Chemical properties such as reactivity and interaction with other compounds are crucial. The nitration of dimethylphenols, including 2,6-dimethyl-4-nitrophenol, has been studied, providing insights into the formation of various nitrated compounds (Hartshorn et al., 1985).
科学的研究の応用
Anaerobic Biodegradability and Toxicity : Phenolic compounds, including 2,4-Dimethyl-6-nitrophenol, have been evaluated for their anaerobic biodegradability and toxicity. It is found that the greater the substitution on the phenolic ring, the higher is the recalcitrance and toxicity of the compound. This has implications for environmental toxicity and degradation processes (O'Connor & Young, 1989).
Electrochemical Reduction in Ionic Liquids : Research on the electrochemical reduction of nitro compounds, including 4-nitrophenol, in room-temperature ionic liquids provides insights into the chemical behavior and potential applications of these compounds in novel solvent systems. This research can be relevant for understanding the electrochemical properties of 2,4-Dimethyl-6-nitrophenol (Silvester et al., 2006).
Nitration Process and Structural Analysis : The nitration of phenols, including 4-Nitro- and 4-Bromo-2,6-dimethylphenols, has been studied, providing insights into the structural and chemical changes during nitration. Such studies are crucial for understanding the chemical behavior and potential applications of 2,4-Dimethyl-6-nitrophenol (Hartshorn et al., 1985).
Role in Cytochrome P450 Catalysis : Research has shown that 4-nitrophenol, closely related to 2,4-Dimethyl-6-nitrophenol, is hydroxylated by cytochromes P450 2E1 and 3A. This indicates potential roles in metabolic pathways and drug interactions (Zerilli et al., 1997).
Degradability in Anaerobic Systems : Studies have shown that nitrophenols, including 2,4-dinitrophenol, exhibit varying degrees of toxicity and degradability in anaerobic systems. This research is relevant for understanding how 2,4-Dimethyl-6-nitrophenol might behave in similar environments (Uberoi & Bhattacharya, 1997).
Electrocatalytic Oxidation in Water Treatment : Research on the role of nitrite in the electrocatalytic oxidation of phenol and the formation of nitrated by-products can provide insights into the environmental impact and treatment methods for similar compounds like 2,4-Dimethyl-6-nitrophenol (Zhang et al., 2019).
Extraction and Detection in Soil Samples : Studies have developed methods for extracting and detecting priority phenolic compounds, including 2,4-Dimethylphenol, in soil samples. This research is important for environmental monitoring and assessment of pollution levels (Alonso et al., 1998).
Synthesis and Crystal Structure Analysis : Research on the synthesis and crystal structure of nitrophenols, such as 4,5-Dimethyl-2-nitrophenol, provides valuable information on the chemical synthesis and structural properties of similar compounds like 2,4-Dimethyl-6-nitrophenol (Xi, 2008).
Effects on Methanogenic Systems : The effects of nitrophenols on acetate-utilizing methanogenic systems have been studied, indicating the potential environmental impact of these compounds on microbial communities and waste treatment processes (Podeh et al., 1995).
Biodegradation in Wastewater Treatment : Studies on the biodegradation of phenolic mixtures in sequencing batch reactors provide insights into the treatment and removal of phenolic pollutants, including 2,4-Dimethyl-6-nitrophenol, from industrial effluents (Tomei & Annesini, 2008).
Safety And Hazards
“2,4-Dimethyl-6-nitrophenol” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2,4-dimethyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCHILWKQLEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065771 | |
| Record name | Phenol, 2,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-nitrophenol | |
CAS RN |
14452-34-7 | |
| Record name | 2,4-Dimethyl-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,4-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dimethyl-6-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2,4-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITRO-2,4-XYLENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT623LZM9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)











